1-Cyclohexyl-3-(4-fluorophenyl)urea
Description
1-Cyclohexyl-3-(4-fluorophenyl)urea is a urea derivative characterized by a cyclohexyl group and a 4-fluorophenyl moiety linked via a urea bridge. Its molecular formula is C₁₃H₁₇FN₂O (exact mass: 264.344 g/mol based on ). The fluorine atom at the para position of the phenyl ring enhances electronegativity, influencing hydrogen-bonding interactions and solubility.
Properties
IUPAC Name |
1-cyclohexyl-3-(4-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUBYKNBJKFZMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-3-(4-fluorophenyl)urea can be synthesized through the reaction of cyclohexyl isocyanate with 4-fluoroaniline. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction is as follows:
Cyclohexyl isocyanate+4-fluoroaniline→this compound
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: Corresponding urea derivatives with oxidized functional groups.
Reduction: Amine derivatives.
Substitution: Phenyl derivatives with substituted functional groups.
Scientific Research Applications
1-Cyclohexyl-3-(4-fluorophenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(4-fluorophenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Lipophilicity : The 4-fluorophenyl group in the parent compound enhances lipophilicity compared to hydroxylated analogs (e.g., 234.29–234.30 g/mol), favoring membrane permeability .
- Halogen Effects : Chlorine substitution (as in 1-(3-chlorophenyl)-3-(4-fluorophenyl)urea) increases molecular weight and may enhance cytotoxicity, as seen in nitrosourea analogs like BCNU .
Anticancer Nitrosoureas (Non-Urea Analogs)
These compounds degrade rapidly in plasma (half-life ~5 min) and cross the blood-brain barrier, correlating with their use in brain tumors. However, they show significant hematologic toxicity, unlike non-nitrosylated ureas .
Dual 5-LOX/sEH Inhibitors
highlights 1-Cyclohexyl-3-(1-(4-fluorobenzyl)indolin-5-yl)urea , a related compound with an indoline extension. The indoline moiety increases molecular weight (370.1956 g/mol) and likely improves binding to enzymatic targets like soluble epoxide hydrolase (sEH). This suggests that extended aromatic systems enhance target affinity compared to simpler phenyl derivatives .
Crystallographic and Stability Considerations
Crystal packing studies () reveal that urea derivatives with para-substituted groups (e.g., 1-(4-fluorophenyl)-3-phenylurea) form stable hydrogen-bonded dimers, enhancing crystallinity. In contrast, ortho-substituted analogs exhibit disordered packing due to steric hindrance .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Cyclohexyl-3-(4-fluorophenyl)urea in academic laboratories?
- Methodological Answer : The synthesis typically involves a two-step process:
Formation of the urea core : React cyclohexyl isocyanate with 4-fluoroaniline under anhydrous conditions (e.g., THF or DCM, 0–25°C, 12–24 hrs).
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Key Considerations : Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane:EtOAc). Optimize equivalents of starting materials (1:1.1 molar ratio of isocyanate to amine) to minimize side products.
Q. How should researchers characterize this compound's purity and structural integrity?
- Analytical Workflow :
- NMR : Confirm structure via ¹H/¹³C NMR (e.g., cyclohexyl protons at δ 1.2–1.8 ppm; urea NH at δ 5.8–6.2 ppm) .
- HPLC : Use reverse-phase C18 column (ACN/water + 0.1% TFA) to verify purity (>98% at 254 nm).
- X-ray Crystallography : For absolute configuration, grow crystals via slow evaporation in ethanol and refine using SHELXL .
Q. What solvent systems are recommended for addressing solubility challenges in biological assays?
- Solubility Profile :
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | >50 | Preferred for stock solutions |
| Ethanol | ~10 | Limited for in vitro studies |
| PBS (pH 7.4) | <0.1 | Requires DMSO co-solvent |
- Strategy : Use DMSO for initial dissolution (≤1% v/v in assays) to avoid cytotoxicity. For in vivo studies, employ cyclodextrin-based formulations .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies focusing on the fluorophenyl moiety?
- SAR Framework :
- Substituent Variations : Compare with analogs like 1-Cyclohexyl-3-(4-chlorophenyl)urea (enhanced lipophilicity) or 1-Cyclohexyl-3-(4-methoxyphenyl)urea (altered H-bonding).
- Biological Testing : Assess kinase inhibition (e.g., IC₅₀ in cancer cell lines) or receptor binding (radioligand displacement assays).
- Data Interpretation : Fluorine’s electronegativity enhances target binding but may reduce metabolic stability (see CYP450 oxidation studies) .
Q. What crystallographic strategies resolve electron density ambiguities in urea-based compounds?
- Approach :
- Collect high-resolution data (≤1.0 Å) using synchrotron radiation.
- Refine with SHELXL-2018: Apply anisotropic displacement parameters and resolve disorder using PART instructions .
- Visualize with ORTEP-3: Validate molecular geometry (e.g., urea bond angles: 120–125°) and hydrogen-bonding networks .
Q. How to address discrepancies between in vitro and in vivo bioactivity data?
- Troubleshooting Protocol :
Pharmacokinetics (PK) : Measure plasma half-life (e.g., ~2.5 hrs in rodents) and tissue distribution via LC-MS/MS .
Metabolite Identification : Use liver microsomes to detect oxidative metabolites (e.g., hydroxylation at cyclohexyl ring) .
Protein Binding : Assess plasma protein binding (e.g., >90% bound to albumin) to explain reduced free drug concentration .
Q. What computational methods predict metabolic stability of fluorinated analogs?
- In Silico Workflow :
- Docking : Use AutoDock Vina to model interactions with CYP3A4 (key metabolizing enzyme).
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess fluorine’s impact on binding stability.
- QSAR Models : Train models on datasets of urea derivatives with known clearance rates .
Q. How to validate target engagement in cellular models of neuroinflammation?
- Experimental Design :
- Cellular Assays : Measure TNF-α suppression in LPS-stimulated microglia (EC₅₀ ~5 µM).
- Target Deconvolution : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to NF-κB pathway components.
- SPR Biosensing : Validate direct binding to IKKβ (KD ~150 nM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
